Phortress (NSC 710305) Free Base: An In-Depth Technical Guide on the Mechanism of Action
Phortress (NSC 710305) Free Base: An In-Depth Technical Guide on the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phortress (NSC 710305), a water-soluble lysylamide prodrug of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203), is a novel antitumor agent with a unique mechanism of action that sets it apart from conventional chemotherapeutics. Its selective activity against a range of human cancers, particularly breast, ovarian, and renal carcinomas, has made it a subject of significant preclinical and early clinical investigation. This technical guide provides a comprehensive overview of the core mechanism of action of Phortress free base, detailing the molecular pathways, experimental validation, and key quantitative data.
Core Mechanism of Action: A Multi-Step Activation Cascade
The antitumor efficacy of Phortress is not inherent to the parent molecule but is realized through a multi-step bioactivation process that culminates in targeted DNA damage within cancer cells. This process is contingent on the specific molecular machinery present in sensitive tumor types.
Prodrug Conversion
Following administration, the prodrug Phortress undergoes enzymatic conversion in the plasma to its active metabolite, 5F 203. This conversion is a critical first step, releasing the pharmacologically active benzothiazole derivative.
Aryl Hydrocarbon Receptor (AhR) Binding and Nuclear Translocation
The active metabolite, 5F 203, is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor resident in the cytoplasm.[1][2][3] Upon binding of 5F 203, the AhR complex undergoes a conformational change, dissociates from its chaperone proteins, and translocates into the nucleus.[1][3]
CYP1A1 Gene Induction
Within the nucleus, the 5F 203-AhR complex heterodimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes, most notably Cytochrome P450 1A1 (CYP1A1). This binding event potently induces the transcription and subsequent translation of the CYP1A1 enzyme.
Metabolic Activation and DNA Adduct Formation
The induced CYP1A1 enzyme then metabolizes 5F 203 into a highly reactive electrophilic species. This reactive intermediate covalently binds to DNA, forming bulky DNA adducts. The formation of these adducts is the ultimate cytotoxic event.
Cell Cycle Arrest and Apoptosis
The presence of extensive DNA adducts triggers cellular DNA damage response pathways, leading to cell cycle arrest and the initiation of apoptosis (programmed cell death). This selective induction of cell death in cancer cells that can efficiently perform this bioactivation cascade is the basis of Phortress's antitumor activity.
Signaling Pathway Diagram
Quantitative Data Summary
The following tables summarize key quantitative data related to the preclinical and clinical evaluation of Phortress.
Table 1: In Vitro Cytotoxicity of Phortress (GI50 Values)
| Cell Line | Cancer Type | GI50 (µM) |
| MCF-7 | Breast | Sensitive (exact value not consistently reported) |
| T47D | Breast | Sensitive |
| IGROV-1 | Ovarian | Sensitive |
| OVCAR-5 | Ovarian | Sensitive |
| TK-10 | Renal | Sensitive |
| HT29 | Colorectal | Relatively Resistant |
| SW480 | Colorectal | Potent activity in clonogenic survival assays |
| SW620 | Colorectal | Potent activity in clonogenic survival assays |
Note: GI50 is the concentration of the drug that inhibits cell growth by 50%. Sensitivity can vary depending on the specific assay and conditions used.
Table 2: Preclinical Toxicology of Phortress
| Species | Maximum Tolerated Dose (MTD) | Route of Administration | Key Toxicities Observed at Higher Doses |
| Mouse | 10 mg/kg | Intravenous | Decreased lung and kidney to body weight ratios, elevated serum alkaline phosphatase, hepatic histopathological disturbances |
| Rat | Not explicitly stated, but generally less sensitive than mice | Intravenous | Transient CYP1A1 induction in liver and lungs |
Table 3: Phase 1 Clinical Trial (PH1/090) Information
| Parameter | Details |
| Patient Population | 50 patients with advanced cancers (including bowel, lung, esophageal, and stomach) |
| Initial Dosing Regimen | Intravenous injections on 2 days every 4 weeks |
| Revised Dosing Regimen | 1 intravenous injection every 3 weeks |
| Pharmacokinetics | Phortress and 5F 203 were detectable in the blood for a few hours post-dose, but not on subsequent days. The level of 5F 203 was lower than expected. |
| Pharmacodynamics | Evidence of DNA damage was observed, but with high inter-patient variability. |
| Side Effects | Changes in lung and liver function, soreness at the injection site, nausea, and vomiting. |
| Outcome | The maximum tolerated dose was not determined, and there are no current plans for further clinical development of Phortress as a cancer treatment. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the study of Phortress's mechanism of action are outlined below. These are generalized protocols and may be adapted for specific experimental needs.
In Vitro Cytotoxicity Assay (MTS Assay)
This assay is used to assess the effect of Phortress on the metabolic activity of cancer cells, which is an indicator of cell viability.
Workflow Diagram
Protocol:
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Cell Seeding: Plate cancer cells (e.g., MCF-7, IGROV-1) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
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Drug Treatment: Prepare serial dilutions of Phortress in complete culture medium. Remove the existing medium from the cells and add 100 µL of the drug-containing medium to each well. Include vehicle-treated (e.g., DMSO) and untreated controls.
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Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
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MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
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Incubation with MTS: Incubate the plates for 1 to 4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium salt into a colored formazan product.
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Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against drug concentration to determine the GI₅₀ value.
Clonogenic Survival Assay
This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with Phortress, providing a measure of long-term cytotoxicity.
Protocol:
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Cell Seeding: Plate a known number of single cells (e.g., 200-1000 cells) in 6-well plates.
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Drug Treatment: Treat the cells with varying concentrations of Phortress for a defined period (e.g., 24 hours). Alternatively, treat cells in suspension before plating.
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Incubation: After treatment, replace the drug-containing medium with fresh medium and incubate the plates for 1-3 weeks, allowing colonies to form.
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Colony Fixation and Staining: Aspirate the medium, wash the wells with PBS, and fix the colonies with a solution such as methanol:acetic acid (3:1). Stain the colonies with a 0.5% crystal violet solution.
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Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
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Data Analysis: Calculate the plating efficiency (PE) and the surviving fraction (SF) for each treatment group. Plot the surviving fraction against the drug concentration.
Human Tumor Xenograft Mouse Model
This in vivo model is used to evaluate the antitumor efficacy of Phortress in a living organism.
Protocol:
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Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of human tumor cells.
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Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million MCF-7 cells) into the flank of each mouse. For estrogen-dependent cell lines like MCF-7, an estrogen pellet may need to be implanted.
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Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions regularly with calipers.
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Drug Administration: Once tumors reach the desired size, randomize the mice into treatment and control groups. Administer Phortress intravenously at a predetermined dose and schedule (e.g., 10 mg/kg on days 1 and 8). The control group receives the vehicle.
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Efficacy Evaluation: Continue to monitor tumor growth and the general health of the mice. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
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Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to assess the antitumor efficacy of Phortress.
DNA Adduct Detection (32P-Postlabeling)
This highly sensitive method is used to detect and quantify the formation of Phortress-derived DNA adducts.
Protocol:
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DNA Isolation: Isolate high-purity DNA from cells or tissues treated with Phortress or 5F 203.
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DNA Digestion: Enzymatically digest the DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
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Adduct Enrichment: Enrich the adducted nucleotides from the normal nucleotides, often using nuclease P1 digestion which dephosphorylates normal nucleotides but not the bulky adducts.
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32P-Labeling: Label the 5'-hydroxyl group of the adducted nucleotides with 32P from [γ-32P]ATP using T4 polynucleotide kinase.
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Chromatographic Separation: Separate the 32P-labeled adducted nucleotides by multidirectional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Detection and Quantification: Detect the radiolabeled adducts by autoradiography or phosphorimaging and quantify the amount of radioactivity to determine the level of DNA adducts.
Logical Relationship in Drug Development
The development of Phortress followed a logical progression from identifying a lead compound to optimizing its properties for clinical evaluation.
Conclusion
Phortress represents a rationally designed antitumor agent with a highly specific and novel mechanism of action. Its reliance on a bioactivation pathway involving the Aryl Hydrocarbon Receptor and CYP1A1 provides a basis for its selective cytotoxicity in sensitive cancer cells. While early clinical trials did not lead to its further development as a cancer therapeutic, the in-depth understanding of its mechanism of action provides valuable insights for the future design of targeted prodrugs and cancer therapies. The data and protocols summarized in this guide offer a comprehensive resource for researchers and drug development professionals interested in this unique class of compounds.
